Product packaging for 1,3,5-Triisothiocyanatobenzene(Cat. No.:CAS No. 101670-67-1)

1,3,5-Triisothiocyanatobenzene

Cat. No.: B024833
CAS No.: 101670-67-1
M. Wt: 249.3 g/mol
InChI Key: LLJPDGVAIMDGFS-UHFFFAOYSA-N
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Description

Evolution of Triisothiocyanate Chemistry: A Historical Perspective

The journey of isothiocyanate chemistry is a chapter in the broader history of organic chemistry. The field of organic chemistry, once defined as the study of compounds from biological sources, began to distinguish itself around 1780. chemicalnote.comlibretexts.org A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, dismantling the prevailing "vital force" theory. libretexts.orgacs.orgyoutube.com This discovery opened the floodgates for synthetic organic chemistry.

The foundational chemistry of the isothiocyanate group is linked to the thiocyanate (B1210189) anion (NCS⁻), which was first isolated by Porrett in 1814. chemrxiv.org Isothiocyanates (ITCs), with their characteristic R-N=C=S functional group, were soon identified as a highly reactive and versatile class of organic compounds. sioc-journal.cn Their utility as intermediates in organic synthesis became apparent, particularly due to the electrophilic nature of their central carbon atom, which readily undergoes addition reactions. thieme-connect.com

For decades, isocyanates and isothiocyanates have been employed as key intermediates in the synthesis of agrochemicals and polymers. thieme-connect.com The evolution of synthetic methodologies has led to a greater focus on creating more complex molecules, including multifunctional isothiocyanates. sioc-journal.cn The synthesis of compounds bearing multiple isothiocyanate groups, such as diisothiocyanates and triisothiocyanates, represented a significant advancement, providing chemists with powerful crosslinking agents and scaffolds for building complex, three-dimensional structures. This progression set the stage for the synthesis and exploration of symmetrically substituted molecules like 1,3,5-triisothiocyanatobenzene, a pinnacle of this class of multifunctional reagents.

Strategic Importance of this compound as a Multifunctional Building Block

The strategic value of this compound lies in its symmetrical, trifunctional structure, which allows it to act as a highly effective building block or crosslinking agent. nih.gov The three isothiocyanate groups, positioned at the 1, 3, and 5 positions of the benzene (B151609) ring, can react with nucleophilic groups such as amines and hydrazides to form stable linkages. This capability has been harnessed in several areas of chemical science.

In materials science, it is recognized as a multifunctional crosslinking agent for creating polymer and biofunctional materials. Its ability to connect multiple polymer chains can be used to form robust, networked materials. In synthetic organic chemistry, it provides a direct route to complex heterocyclic structures. For instance, it reacts with various hydrazides under alkaline conditions in a one-pot method to produce mercapto-1,2,4-triazoles in high yields.

A particularly notable application is in bioorganic and medicinal chemistry, where this compound serves as a central scaffold for designing trifunctional probes to study biological systems. nih.gov Symmetrical trifunctional cross-linking reagents are valuable as general intermediates for linking functionalized molecules to biological receptors. nih.govnih.gov Researchers have used this compound to synthesize irreversible inhibitors for G protein-coupled receptors (GPCRs). nih.gov A conjugate of this compound with a derivative of Xanthine Amine Congener (XAC) was developed as a highly selective inhibitor for A1 adenosine (B11128) receptors, demonstrating an 894-fold selectivity for A1 over A2 receptors. nih.govnih.govnih.govscience.gov This approach allows for the covalent attachment of a high-affinity ligand to its receptor target, facilitating spectroscopic assays, histochemical analysis, and biochemical characterization of the receptor protein. nih.govnih.gov

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H3N3S3
Molecular Weight249.34 g/mol
AppearanceSolid
C(sp)-S Bond Length1.623(2) Å
Selected Research Applications of this compound
Application AreaSpecific UseSignificanceReference
Medicinal ChemistrySynthesis of a trifunctional conjugate with Xanthine Amine Congener (XAC).Created a highly potent and selective (894-fold) irreversible inhibitor for the A1 adenosine receptor. nih.govnih.govnih.gov
Organic SynthesisOne-pot synthesis of mercapto-1,2,4-triazoles.Acts as a key reagent, reacting with hydrazides to form heterocyclic compounds in high yields.
Materials ScienceMultifunctional crosslinking agent.Used in the formation of polymer and biofunctional materials. pageplace.de
Coordination ChemistryFormation of a complex with sulfur dioxide (SO2).The resulting complex can be characterized by FTIR spectroscopy.

Current Research Landscape and Future Trajectories for this compound

The current research landscape continues to build on the established utility of this compound as a versatile molecular scaffold. Its application in creating sophisticated chemical probes for chemical biology remains a vibrant area of investigation. sigmaaldrich.com The design of trifunctional molecules that can simultaneously bind to a biological target, carry a reporter group (like a fluorescent dye), and form a covalent bond is a powerful strategy for target identification and validation. nih.govsigmaaldrich.com this compound is an ideal candidate for the central linking unit in such probes. nih.gov

Future research trajectories are likely to branch into several interconnected fields. In materials science, there is a continuous drive to develop novel materials with tailored properties. researchgate.net The trifunctional nature of this compound makes it a compelling candidate for creating highly ordered, porous covalent organic frameworks (COFs) or cross-linked polymer networks with unique electronic or catalytic properties. The field of polymer chemistry is constantly advancing, with a focus on creating polymers with controlled architectures and functionalities. beilstein-journals.orgmdpi.com The reactivity of the isothiocyanate groups could be exploited in post-polymerization modification to introduce specific functionalities onto existing polymer backbones.

Furthermore, the general importance of isothiocyanates in modern chemistry and biotechnology suggests that new applications will continue to emerge. sioc-journal.cn As synthetic methods become more refined, the ability to construct complex, multi-state molecular systems, such as molecular switches built upon a 1,3,5-trisubstituted benzene core, points to potential future applications in nanotechnology and molecular electronics. beilstein-journals.org The optimization of the synthesis of multifunctional isothiocyanates and the exploration of their reactivity in new chemical transformations will ensure that this compound remains a valuable tool for chemists in academia and industry. sioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3N3S3 B024833 1,3,5-Triisothiocyanatobenzene CAS No. 101670-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triisothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3S3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJPDGVAIMDGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=C=S)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144111
Record name Isothiocyanic acid, s-phenenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101670-67-1
Record name Isothiocyanic acid, s-phenenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanic acid, s-phenenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3,5 Triisothiocyanatobenzene and Its Architectures

Precision Synthesis of 1,3,5-Triisothiocyanatobenzene: Methodological Advancements

The synthesis of this compound has traditionally been approached from its corresponding amine precursor. Recent research has focused on optimizing these routes and exploring new chemical strategies to enhance yield, purity, and sustainability.

Optimized Conversion Routes from 1,3,5-Triaminobenzene Precursors

The conversion of 1,3,5-Triaminobenzene to this compound is a cornerstone of its production. chemicalbook.com The classical method involves the use of thiophosgene (B130339), a highly toxic and volatile reagent. cbijournal.comgoogle.com This has prompted extensive research into safer and more efficient alternatives. The most effective replacement is the dithiocarbamate (B8719985) desulfurization method. google.com This two-step process involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then desulfurized to yield the isothiocyanate. google.comnih.govnih.gov

A variety of desulfurizing agents have been explored to improve this process, including:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a clean workup as the byproducts are gaseous or volatile. cbijournal.comkiku.dk The reaction proceeds rapidly, allowing for a one-pot synthesis directly from the amine. kiku.dk

Bis(trichloromethyl)carbonate (Triphosgene): A safer alternative to phosgene (B1210022), triphosgene (B27547) has been reported to be effective for the dehydrosulfurization step, particularly for isothiocyanates bearing electron-withdrawing groups. cbijournal.com

Other Reagents: A range of other reagents have been investigated, such as p-toluenesulfonyl chloride, hydrogen peroxide, iodine, and lead nitrate, each with varying degrees of efficiency and substrate scope. chemrxiv.org

The choice of base and solvent also plays a crucial role. While organic bases like triethylamine (B128534) are commonly used, inorganic bases such as sodium hydroxide (B78521) can be employed in aqueous media, which can be beneficial for the conversion of less reactive aromatic amines. google.com

Table 1: Comparison of Reagents for Conversion of 1,3,5-Triaminobenzene to this compound
Thiocarbonylating/Desulfurizing AgentKey AdvantagesNotesReferences
ThiophosgeneWell-established, often high-yielding.Highly toxic and volatile, potential for thiourea (B124793) byproducts. cbijournal.comgoogle.com
Carbon Disulfide / Desulfurizing AgentSafer alternative to thiophosgene.Two-step process (dithiocarbamate formation and desulfurization). google.com
Di-tert-butyl dicarbonate (Boc₂O)Clean workup with volatile byproducts (CO₂, COS, tert-butanol).Can be used in a one-pot synthesis. cbijournal.comkiku.dk
Bis(trichloromethyl)carbonate (Triphosgene)Safer, solid phosgene substitute. Good yields for electron-deficient systems.Effective dehydrosulfurization reagent. cbijournal.com
Hydrogen PeroxideConsidered a "green" alternative.Effective for non-chiral isothiocyanates. nih.gov

Exploration of Novel Precursor Chemistry

Beyond the well-trodden path starting from 1,3,5-triaminobenzene, researchers are exploring alternative precursors to access the this compound scaffold. One such innovative approach involves the use of trimesic acid. In a patented process, trimesic acid reacts with diphenylphosphoryl azide (B81097) in a mixture of toluene (B28343) and tert-butyl alcohol. google.com This reaction proceeds through a rearrangement to form 1,3,5-tri-Boc aminobenzene, which is then deprotected under acidic conditions to yield 1,3,5-triaminobenzene, a direct precursor for the final isothiocyanate. google.com This method avoids the handling of potentially explosive reagents and proceeds under mild conditions. google.com

Another emerging strategy focuses on the sulfurization of isocyanides using elemental sulfur. rsc.orgmdpi.com This method can be catalyzed by amines and offers a more sustainable route, avoiding highly toxic reagents like thiophosgene and carbon disulfide. rsc.orgrsc.org The development of sustainable methods for synthesizing the isocyanide precursors themselves further enhances the green credentials of this approach. rsc.org

Tailored Synthesis of Functional this compound Derivatives

The reactivity of the isothiocyanate groups makes this compound an ideal platform for creating complex, functional molecules.

Targeted Functionalization Strategies for Isothiocyanate Moieties

The isothiocyanate groups of this compound are electrophilic and readily react with nucleophiles such as amines and alcohols. This reactivity allows for the controlled, stepwise functionalization of the core structure. For instance, a conjugate of Xanthine Amine Congener (XAC) and this compound has been synthesized and shown to be a highly selective irreversible inhibitor of A1 adenosine (B11128) receptors. nih.govnih.gov This demonstrates the potential for creating highly specific biomolecular probes and therapeutic agents.

The synthesis of such derivatives often involves reacting the triisothiocyanate with a molecule containing a primary amine, forming a stable thiourea linkage. nih.gov By carefully controlling the stoichiometry, it is possible to functionalize one, two, or all three isothiocyanate groups, leading to a diverse range of molecular architectures with tailored properties. nih.gov

Multicomponent Reaction Approaches Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to novel molecular scaffolds. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful in this regard. nih.gov

While direct examples of MCRs incorporating this compound are not extensively documented in the initial search, the isothiocyanate functionality is analogous to the isocyanide group in its ability to participate in such reactions. The development of MCRs using this compound as a trifunctional component could open up new avenues for the rapid synthesis of complex, three-dimensional molecules and polymers. For instance, an investigation into a multicomponent reaction using isocyanides, elemental sulfur, and amines has revealed the conversion of isocyanides to isothiocyanates, highlighting the potential for MCRs in this chemical space. rsc.org

Sustainable Synthetic Practices in this compound Production

The drive towards greener chemistry has impacted the synthesis of isothiocyanates, including this compound. A key focus is the replacement of toxic reagents like thiophosgene and carbon disulfide. rsc.org

Elucidation of Reaction Mechanisms Involving 1,3,5 Triisothiocyanatobenzene

Nucleophilic Addition Pathways of the Isothiocyanate Groupacs.orgresearchgate.net

The isothiocyanate group (-N=C=S) is a powerful electrophile, readily undergoing nucleophilic attack at the central carbon atom. In the case of 1,3,5-triisothiocyanatobenzene, the presence of three such groups on a single aromatic core provides a platform for a variety of nucleophilic addition reactions, leading to the formation of diverse molecular architectures. These reactions are fundamental to the synthetic utility of this compound.

The general mechanism for nucleophilic addition to an isothiocyanate involves the attack of a nucleophile on the electrophilic carbon of the -N=C=S group. This initial addition results in the formation of a tetrahedral intermediate. Subsequent proton transfer or rearrangement leads to the final stable product. The high reactivity of isothiocyanates is attributed to the electron-deficient nature of the central carbon, which is bonded to two electronegative atoms, nitrogen and sulfur.

Kinetics and Thermodynamics of Thiourea (B124793) and Thiocarbamate Formation

The formation of thioureas and thiocarbamates from the reaction of this compound with amines and alcohols, respectively, are classic examples of nucleophilic addition. The kinetics of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the presence of catalysts.

The reaction of an amine with an isothiocyanate to form a thiourea is a well-studied process. researchgate.net The rate-determining step is generally the nucleophilic attack of the amine on the isothiocyanate carbon. kuleuven.be The basicity of the amine plays a significant role, with more basic amines generally reacting faster. kuleuven.be The reaction can be influenced by the solvent, with polar solvents often facilitating the reaction. kuleuven.be

Similarly, the formation of thiocarbamates from the reaction of alcohols with isothiocyanates is a key transformation. Computational studies have shown that the pathway to isothiocyanate formation, a precursor to thiocarbamates in some synthetic routes, can be energetically demanding. nih.gov The formation of O-thiocarbamates can be achieved through a multicomponent reaction involving isocyanides, sulfur, and alcohols, proceeding through an isothiocyanate intermediate. beilstein-journals.org The use of a base is often necessary for the acylation of the alcohol by the isothiocyanate. beilstein-journals.org

The thermodynamics of these reactions generally favor the formation of the thiourea and thiocarbamate products due to the formation of stable C-N and C-S bonds.

Table 1: Factors Influencing the Kinetics of Thiourea and Thiocarbamate Formation

FactorInfluence on Reaction Rate
Nucleophilicity of Amine/Alcohol Higher nucleophilicity generally leads to a faster reaction.
Steric Hindrance Increased steric bulk on the nucleophile or isothiocyanate can slow the reaction. beilstein-journals.org
Solvent Polarity Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction. kuleuven.be
Catalysts Bases can deprotonate the nucleophile, increasing its reactivity. beilstein-journals.org
Leaving Group Ability (in precursor synthesis) The efficiency of isothiocyanate formation from precursors can impact the overall reaction rate. kiku.dk

Regioselectivity and Stereoselectivity in Nucleophilic Additions

In reactions involving this compound and unsymmetrical nucleophiles, the concepts of regioselectivity and stereoselectivity become important.

Regioselectivity refers to the preference for the nucleophile to attack one of the three isothiocyanate groups over the others. In the initial addition to the pristine this compound molecule, all three isothiocyanate groups are electronically and sterically equivalent. However, once the first nucleophilic addition has occurred, the electronic nature of the benzene (B151609) ring is altered, which can influence the reactivity of the remaining two isothiocyanate groups for subsequent additions. The newly introduced substituent can exert either an activating or deactivating effect on the remaining isothiocyanate groups, influencing the position of the second and third nucleophilic attacks.

Stereoselectivity becomes a factor when the nucleophile or the resulting product contains chiral centers. While this compound itself is achiral, its reaction with a chiral nucleophile can lead to the formation of diastereomers. The stereochemical outcome of such reactions can be influenced by steric interactions in the transition state, directing the incoming nucleophile to a specific face of the molecule. The study of stereoselective nucleophilic additions is crucial for the synthesis of enantiomerically pure compounds. beilstein-journals.orggoogle.com

Cycloaddition Chemistry of this compound

The isothiocyanate functional group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. chemistrysteps.com These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules.

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. mdpi.comnih.gov The isothiocyanate group, specifically the C=S bond, can act as a dipolarophile in reactions with various 1,3-dipoles, such as nitrile oxides and azomethine ylides. researchgate.netbeilstein-journals.org These reactions offer a versatile and efficient route to a wide range of sulfur- and nitrogen-containing heterocycles. researchgate.nettandfonline.com

For example, the reaction of an aryl isothiocyanate with a nitrile oxide can lead to the formation of a 1,2,4-oxathiazole derivative. nih.gov Similarly, azomethine ylides can react with isothiocyanates to generate substituted pyrrolidines. researchgate.netbeilstein-journals.org The regioselectivity of these cycloadditions is often governed by the electronic and steric properties of both the 1,3-dipole and the isothiocyanate. sctunisie.org

Investigation of Alternative Cycloaddition Manifolds

Beyond 1,3-dipolar cycloadditions, isothiocyanates can potentially participate in other types of cycloaddition reactions. For instance, [2+2] cycloadditions between the C=S bond of an isothiocyanate and a suitable ketene (B1206846) or alkene could lead to the formation of four-membered rings. The feasibility of these reactions depends on the activation of the reactants, often requiring catalysts or specific reaction conditions.

Another area of investigation is the [2+2+1] cycloaddition, which has been reported for yne-isothiocyanates in the presence of a nickel catalyst to synthesize thieno[2,3-b]indoles. sci-hub.se While this specific example involves an alkyne tethered to the isothiocyanate, it highlights the potential for developing novel cycloaddition strategies involving the isothiocyanate moiety of this compound.

Electrophilic Aromatic Substitution on the this compound Core

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. pressbooks.pubmasterorganicchemistry.com However, the three isothiocyanate groups exert a strong influence on the reactivity and regioselectivity of these reactions.

The isothiocyanate group is generally considered a deactivating group for electrophilic aromatic substitution. msu.edulibretexts.org This is due to its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edulibretexts.org Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, may be required to effect EAS on the this compound core. uci.edumnstate.edu

The directing effect of the isothiocyanate groups is also a critical consideration. As deactivating groups, they are expected to be meta-directors. chemistrysteps.comlibretexts.orglibretexts.org In this compound, the three isothiocyanate groups are positioned meta to each other. An incoming electrophile will be directed to the positions ortho and para to one isothiocyanate group, which are simultaneously meta to the other two. Given the strong deactivating nature of the three substituents, substitution will occur at one of the three equivalent positions (C2, C4, or C6). For example, nitration of this compound would be expected to yield 1,3,5-triisothiocyanato-2-nitrobenzene.

It is important to note that the reaction conditions for EAS can sometimes lead to side reactions involving the isothiocyanate groups themselves, especially under harsh acidic conditions. Therefore, careful optimization of the reaction parameters is crucial for achieving the desired substitution product. The interplay between the deactivating nature and the directing effects of the isothiocyanate groups makes the study of EAS on this molecule a complex and interesting area of research.

Mechanistic Studies of Rearrangement Reactions Facilitated by Isothiocyanate Presence

While specific mechanistic studies on rearrangement reactions of this compound are not extensively documented, the reactivity of the aryl isothiocyanate functional group provides a strong basis for predicting its behavior. One notable rearrangement involving aryl isothiocyanates is promoted by the "tert-amino effect." acs.org This type of reaction, catalyzed by acids such as camphorsulfonic acid, involves an intramolecular nucleophilic addition followed by a ring expansion. acs.org

In the context of a molecule like this compound, if a suitable nucleophilic group were present on a substituent, a similar rearrangement could be envisioned. The general mechanism proceeds through the following key steps:

Protonation of the Isothiocyanate: The reaction is initiated by the protonation of the nitrogen or sulfur atom of the isothiocyanate group, which increases its electrophilicity.

Intramolecular Nucleophilic Attack: A suitably positioned internal nucleophile (e.g., an amino group) attacks the electrophilic carbon of the isothiocyanate.

Ring Formation: This attack leads to the formation of a new heterocyclic ring.

Rearrangement and Ring Expansion: Subsequent bond migrations lead to the formation of a more stable, expanded ring system, such as benzimidazothiazepines or benzimidazothioethers. acs.org

Another type of rearrangement applicable to isothiocyanates is the mdpi.commdpi.com sigmatropic rearrangement. For instance, propargyl thiocyanates are known to rearrange to form isothiocyanate-substituted allenes. researchgate.net While this specific example involves an aliphatic chain, it highlights the capacity of the thiocyanate (B1210189)/isothiocyanate group to participate in concerted pericyclic reactions. For this compound, such rearrangements would likely require the introduction of appropriate unsaturated substituents on the benzene ring.

The table below summarizes hypothetical rearrangement possibilities for a substituted this compound, based on known isothiocyanate reactivity.

Rearrangement TypeRequired Structural FeaturePotential Product
tert-Amino Effect Rearrangementortho-tertiary amino groupFused heterocyclic system
mdpi.commdpi.com Sigmatropic RearrangementAllylic or propargylic substituentRearranged isomeric structure

Catalytic Promotion and Inhibition in this compound Transformations

The transformations of this compound can be significantly influenced by the presence of catalysts, which can either promote or inhibit certain reaction pathways. The isothiocyanate group can interact with various metal centers and organocatalysts, facilitating reactions such as cycloadditions, insertions, and coupling reactions.

Catalytic Promotion:

A variety of catalysts are known to promote reactions involving isothiocyanates. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for forming triazoles. wikipedia.org Although this reaction involves an azide (B81097), it demonstrates the principle of metal-catalyzed "click" chemistry, which could be adapted for isothiocyanates. More directly, actinide complexes have been shown to mediate the catalytic insertion of E-H bonds (where E can be C, N, P, or S) into the C=N or C=S bond of phenyl isothiocyanate. researchgate.net This suggests that similar transformations could be possible with this compound, allowing for the controlled addition of various functional groups.

Visible light-promoted photocatalysis offers another avenue for the transformation of isothiocyanates. For example, a divergent synthesis of thiocyanates and isothiocyanates from carboxylic acids has been developed using an organic photocatalyst and a catalytic amount of acid or base. rsc.org This method could potentially be applied to modify substituents on the this compound ring or to engage the isothiocyanate groups themselves in photoredox cycles.

The table below presents a selection of catalytic systems known to be effective for reactions involving aryl isothiocyanates, which could be applicable to this compound.

Catalyst TypeReactionPotential Application for this compound
Acid Catalysis (e.g., Camphorsulfonic acid)tert-Amino Effect Rearrangement acs.orgSynthesis of fused polycyclic aromatic compounds
Actinide ComplexesInsertion of E-H bonds researchgate.netFunctionalization via addition of amines, thiols, phosphines, etc.
Copper CatalystsCycloaddition ReactionsSynthesis of sulfur-containing heterocycles
Organic PhotocatalystsDecarboxylative Thiocyanation/Isothiocyanation rsc.orgFunctional group interconversion and modification

Catalytic Inhibition:

Information regarding the specific inhibition of reactions involving this compound is scarce. However, general principles of catalysis suggest that certain species could act as inhibitors. For example, compounds that strongly coordinate to a metal catalyst without facilitating the desired reaction can act as inhibitors. In reactions involving actinide or other metal catalysts, the presence of strong Lewis bases could potentially poison the catalyst by occupying the active sites. Similarly, radical scavengers could inhibit photocatalytic reactions that proceed through radical intermediates. The specific nature of inhibition would be highly dependent on the particular catalytic cycle .

Coordination Chemistry of 1,3,5 Triisothiocyanatobenzene As a Ligand

1,3,5-Triisothiocyanatobenzene as a Versatile Multidentate Ligand

The isothiocyanate group is recognized as a classic pseudohalide ligand that can coordinate to a metal center. nih.gov Its ambidentate nature allows it to form linkage isomers, binding through the nitrogen (isothiocyanato) or the sulfur (thiocyanato) atom. figshare.com This versatility is a key feature in the coordination chemistry of related compounds. figshare.com

Chelation and Bridging Modes of Isothiocyanate Functionalities with Metal Centers

The isothiocyanate group (-NCS) can adopt several coordination modes. It can act as a terminal ligand, binding to a single metal center through either the nitrogen or sulfur atom. figshare.com More relevant to a tritopic ligand like this compound is its ability to act as a bridging ligand, connecting two or more metal centers. The bridging can occur in an end-on (M-NCS-M') or end-to-end (M-SCN-M') fashion. nih.govnih.gov

While chelation, where a single ligand binds to a metal center through two or more donor atoms, is a common feature for polydentate ligands, it is not structurally feasible for this compound to chelate to a single metal center due to the rigid 1,3,5-substitution pattern on the benzene (B151609) ring. researchgate.net The distance and orientation of the isothiocyanate groups prevent them from coordinating to the same metal ion simultaneously. Therefore, its primary role in coordination chemistry is expected to be as a bridging or "linker" ligand, connecting multiple metal centers to form coordination polymers or MOFs. nih.gov

Influence of Ligand Geometry on Coordination Number and Stereochemistry

The geometry of a ligand is a critical factor in determining the coordination number and stereochemistry of the resulting metal complex. semanticscholar.orgmdpi.commdpi.com The rigid, trigonal (C3) symmetry of the this compound core would impose significant geometric constraints on the resulting coordination architecture.

The coordination number—the number of ligands attached to a central metal ion—is influenced by the size of the metal ion and the steric bulk of the ligands. mdpi.commdpi.com The use of a tritopic linker like this compound would favor the formation of extended network structures rather than simple mononuclear complexes. nih.gov The coordination number of the metal centers within such a network would be satisfied by multiple ligands and potentially solvent molecules or counter-ions. researchgate.net For instance, in known MOFs constructed from similar tripodal linkers, metal ions often exhibit common coordination numbers like 4, 5, or 6, leading to geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral. mdpi.comrsc.org

The rigid and planar nature of the benzene backbone, combined with the linear isothiocyanate groups, would likely lead to the formation of two-dimensional (2D) layered structures or three-dimensional (3D) frameworks, depending on the coordination preferences of the metal ion. mdpi.com

Formation and Structural Analysis of Metal-Organic Complexes with this compound

The synthesis of metal-organic complexes typically involves the reaction of a metal salt with the organic linker in a suitable solvent system, often under solvothermal or hydrothermal conditions. unizar.esreading.ac.uk

Design and Synthesis of Discrete Metal-Isothiocyanate Architectures

The design of discrete (i.e., non-polymeric) metal-isothiocyanate architectures using a tritopic linker like this compound is challenging. The three divergent binding sites naturally promote polymerization. researchgate.net To form discrete molecules, one might employ strategies such as using bulky ancillary ligands to block some coordination sites on the metal, thereby preventing the formation of an extended network. However, there are no specific published examples of such discrete architectures using this particular ligand. The synthesis of coordination polymers or MOFs would typically involve methods like hydrothermal or solvothermal synthesis, where the components are heated in a sealed vessel to promote crystallization. unizar.es

Spectroscopic and Crystallographic Characterization of Coordination Compounds

The characterization of coordination compounds relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying thiocyanate (B1210189) and isothiocyanate complexes. The C≡N stretching frequency (ν(CN)) is highly sensitive to the coordination mode. Generally, terminal N-bound isocyanates show a ν(CN) band at higher frequencies compared to S-bound thiocyanates. Bridging thiocyanates typically exhibit the highest ν(CN) frequencies. nih.gov For example, a study on a germatrane complex with a Ge-NCS bond reported relevant spectroscopic data. researchgate.net

TechniqueInformation Gained
FT-IR Spectroscopy Ascertains the coordination mode of the -NCS group by analyzing the C≡N stretching frequency. nih.gov
Single-Crystal X-ray Diffraction Determines precise 3D structure, bond lengths, angles, and overall topology of the complex. researchgate.net
Elemental Analysis Confirms the stoichiometric ratio of metal to ligand in the synthesized compound.

Electronic Communication and Redox Properties in Metal-Isothiocyanate Frameworks

The electronic properties of coordination frameworks are of significant interest for applications in catalysis, sensing, and electronics. The linker molecule can play a crucial role in mediating electronic communication between metal centers.

The benzene ring of this compound, with its π-system, could potentially facilitate electronic communication between metal centers bridged by the ligand. The extent of this communication would influence the electronic and magnetic properties of the material. Studies on analogous systems, such as those with dithiocarboxylate linkers, have shown that such tritopic aromatic ligands can enable electronic communication between coordinated metal ions.

The redox properties of these frameworks can be investigated using techniques like cyclic voltammetry. mdpi.com This method can reveal the electrochemical behavior of the metal centers and the ligand, identifying reversible or irreversible oxidation and reduction events. The redox potential can be tuned by changing the metal ion or by modifying the ligand. mdpi.com However, specific studies on the redox behavior of frameworks derived from this compound are not documented in the available literature.

Supramolecular Architectures and Self Assembly Processes of 1,3,5 Triisothiocyanatobenzene Derivatives

Directing Non-Covalent Interactions in 1,3,5-Triisothiocyanatobenzene Self-Assembly

The self-assembly of this compound derivatives is orchestrated by a suite of non-covalent interactions. The isothiocyanate (–N=C=S) functional group, with its unique electronic and steric properties, plays a pivotal role in directing the formation of ordered supramolecular architectures. The interplay of these weak interactions dictates the final structure and stability of the resulting assemblies.

Role of Hydrogen Bonding and π-Stacking

Hydrogen bonding is a critical directional force in the self-assembly of many organic molecules. While the isothiocyanate group itself is not a classical hydrogen bond donor, its sulfur and nitrogen atoms can act as hydrogen bond acceptors. The sulfur atom, in particular, has been shown to participate in hydrogen bonding. For instance, in complexes with water, the isothiocyanate group can form O-H···S hydrogen bonds. researchgate.netnih.gov Similarly, in the solid state, N-H···S hydrogen bonds are crucial in organizing thiourea (B124793) derivatives, which can be readily formed from the reaction of isothiocyanates with amines. nih.govbeilstein-journals.org This capacity for hydrogen bond acceptance suggests that in the presence of suitable donor molecules or through co-crystallization, this compound can form extended networks.

Beyond classical hydrogen bonds, weaker C-H···S and C-H···N interactions can also contribute to the stability of the assembled structures. The sulfur atom of the isothiocyanate group is also a known acceptor for halogen bonds, forming strong and directional S···I interactions, which can be exploited in crystal engineering to create defined supramolecular networks. nih.gov

π-stacking is another dominant non-covalent interaction that governs the assembly of aromatic molecules like this compound. acs.org The benzene (B151609) core provides a large π-surface that can interact with adjacent molecules. These interactions, driven by a combination of electrostatic and dispersion forces, lead to the formation of columnar or layered structures. The strength and geometry of π-stacking can be influenced by the substituents on the phenyl ring, but it remains a key factor in the vertical organization of these molecules. kyoto-u.ac.jp In systems like benzene-1,3,5-tricarboxamides (BTAs), which are structural analogues, the combination of threefold hydrogen bonding and π-stacking leads to the formation of robust one-dimensional helical fibers. mdpi.com It is conceivable that a similar synergy between hydrogen bonding (involving the isothiocyanate groups as acceptors) and π-stacking of the benzene cores would direct the self-assembly of this compound derivatives.

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Role in Self-Assembly
Hydrogen Bond O-H, N-HS (from -NCS)5-30Directs formation of 1D chains and 2D networks
Halogen Bond C-IS (from -NCS)10-40Provides strong, directional linkages for crystal engineering
π-π Stacking Benzene RingBenzene Ring5-50Promotes columnar stacking and formation of 1D/2D structures
C-H···S/N Bond C-HS/N (from -NCS)2-10Contributes to overall packing stability

Hydrophobic Interactions in Aqueous Self-Assembly

Hydrophobic interactions are a primary driving force for the self-assembly of amphiphilic molecules in aqueous environments. mdpi.com This phenomenon arises from the tendency of nonpolar molecular surfaces to minimize their contact with water, leading to their aggregation. nih.gov For derivatives of this compound to self-assemble in water, they would need to be rendered amphiphilic by attaching hydrophilic side chains (e.g., oligoethylene glycol or charged groups) to the aromatic core.

In such a hypothetical amphiphilic system, the hydrophobic this compound core would be driven to aggregate, shielded from the aqueous phase by the surrounding hydrophilic chains. nih.gov The geometry of the resulting aggregates, such as micelles, vesicles, or nanofibers, would be determined by the balance between the hydrophobic interactions of the core and the hydrophilic interactions (and steric repulsion) of the side chains. acs.orgnih.gov The aromatic isothiocyanate moiety itself is considered hydrophobic, a property that favors its partitioning away from water and into the core of self-assembled structures. mdpi.com This principle is the basis for the formation of micelles and other nano-assemblies from various amphiphilic copolymers in the presence of hydrophobic guest molecules. nih.gov

Fabrication of Ordered Supramolecular Structures

The directional nature of non-covalent interactions involving the this compound core enables the fabrication of a variety of ordered supramolecular structures, from one-dimensional fibers to more complex hierarchical superstructures.

Development of One-Dimensional Nanofibers and Aggregates

One-dimensional (1D) nanostructures, such as nanofibers and nanotubes, are a common motif in the self-assembly of C3-symmetric molecules. nih.gov For derivatives of this compound, the formation of 1D aggregates would likely be driven by a combination of π-stacking of the central benzene rings and directional intermolecular interactions involving the isothiocyanate groups.

A pertinent example, although polymeric, involves hybrid rod-rod diblock copolymers of poly(γ-benzyl L-glutamate) and poly(phenyl isothiocyanate). These copolymers self-assemble into well-defined helical nanofibrils. nih.gov This demonstrates the inherent tendency of the poly(phenyl isothiocyanate) block to form ordered, one-dimensional structures. By analogy, small-molecule this compound derivatives could be expected to form similar columnar aggregates, where the molecules stack one on top of the other, stabilized by π-π interactions. The C3 symmetry of the core would facilitate the formation of well-ordered, extended fibers. The isothiocyanate groups, positioned around the periphery of the column, would be available for further inter-fiber interactions. This mode of assembly is well-documented for the analogous benzene-1,3,5-tricarboxamides (BTAs), which form stable 1D nanofibers through cooperative hydrogen bonding and π-stacking. rsc.org

1D Structure TypeDriving ForcesPotential Application
Nanofibers π-stacking, Hydrogen BondingNanomaterials, Scaffolds
Helical Fibrils Chiral Induction, π-stackingChiral Sensing, Catalysis
Columnar Aggregates π-stacking, van der WaalsOrganic Electronics

Formation of Two-Dimensional Supramolecular Networks

The creation of two-dimensional (2D) supramolecular networks typically involves the self-assembly of molecules on a flat surface or the formation of layered structures in the solid state. thieme-connect.de The directional interactions originating from the this compound core are well-suited for the formation of such 2D arrays. On a suitable substrate, the molecules could arrange into a honeycomb-like network, stabilized by in-plane intermolecular interactions.

Hierarchical Organization and Complex Superstructures

Hierarchical self-assembly involves the organization of smaller, self-assembled structures into larger, more complex superstructures across multiple length scales. mdpi.combiorxiv.org This process is fundamental in biology and is a key goal in materials science for creating advanced functional materials.

For this compound derivatives, a hierarchical organization could begin with the formation of 1D nanofibers, as described previously. These primary nanofibers could then associate into bundles or more complex three-dimensional networks. nih.gov The interactions between the nanofibers would be mediated by the functional groups on their periphery—in this case, the isothiocyanate groups. These groups could interact with each other or with solvent molecules to guide the formation of the higher-order structure. For instance, isocyanate compounds, which are chemically related to isothiocyanates, have been used to create hierarchical building blocks in silica (B1680970) aerogels, leading to materials with enhanced mechanical properties. acs.org This suggests that the reactive nature of the isothiocyanate group could also be harnessed to cross-link assembled nanofibers, locking in the hierarchical structure and creating robust materials like gels or porous solids. acs.org

Design of Stimuli-Responsive this compound-Based Supramolecular Systems

The design of stimuli-responsive materials based on the this compound scaffold hinges on the self-assembly of its thiourea derivatives into extended supramolecular networks. These networks, often taking the form of supramolecular polymers or gels, are held together by a delicate balance of non-covalent interactions, primarily the cooperative hydrogen bonds between thiourea groups. beilstein-journals.orgrsc.org The dynamic and reversible nature of these interactions makes the entire assembly susceptible to external stimuli, which can disrupt the network and trigger a macroscopic change, such as a gel-to-sol transition. uni-osnabrueck.deacs.org

Chemical Stimuli (Anion Response): A key strategy for designing stimuli-responsive systems from this scaffold is to exploit the anion-binding properties of the derived tris-thiourea molecules. The N-H protons on the thiourea moieties are sufficiently acidic to act as potent hydrogen-bond donors for anions. The introduction of specific anions into a supramolecular gel formed by a tris-thiourea gelator can disrupt the intermolecular hydrogen-bonding network that maintains the gel state. By binding to the thiourea sites, the anions effectively compete with the self-association of the gelator molecules, leading to the disassembly of the fibrous network and the collapse of the gel into a solution. researchgate.net

This responsive behavior is highly dependent on the basicity and geometry of the guest anion. For instance, highly basic anions like fluoride (B91410) or acetate (B1210297) are particularly effective at triggering this transition. researchgate.netfrontiersin.org This principle allows for the design of chemosensors where the gel-sol transition provides a visual, macroscopic indication of the presence of a target anion.

The table below summarizes the design principles for creating stimuli-responsive systems from this compound derivatives.

Stimulus Design Principle Mechanism of Action Resulting Change
Chemical (Anions) Conversion of this compound to a tris-thiourea derivative capable of gelation.Competitive binding of anions to the thiourea N-H sites disrupts the intermolecular hydrogen bonds holding the gel network together. researchgate.netGel-to-sol transition.
Thermal Self-assembly of tris-thiourea derivatives into a supramolecular polymer or gel network in an appropriate solvent.Increased thermal energy overcomes the energy of the hydrogen bonds, leading to disassembly of the network. acs.orgReversible gel-to-sol transition upon heating.

Host-Guest Recognition Phenomena within this compound Scaffolds

The this compound scaffold provides a powerful platform for designing synthetic molecular receptors, particularly for anions. By converting the three isothiocyanate groups into thiourea functionalities, a tripodal host molecule is created with a pre-organized binding cavity. rsc.orgtandfonline.com The central benzene ring enforces a C₃-symmetric arrangement, directing the three thiourea "arms" to converge and form a pocket that is highly complementary to anionic guests.

The primary interaction driving this host-guest recognition is the hydrogen bond between the four N-H protons of each thiourea group and the electron-rich surface of an anion. frontiersin.orgnsf.gov The combined effect of multiple hydrogen bonds leads to strong and selective binding.

Anion Recognition: The affinity and selectivity of these tris-thiourea hosts can be precisely tuned by modifying the amine used in the initial synthesis. Attaching aromatic rings to the terminal end of the thiourea groups, for example, allows for further functionalization. The introduction of electron-withdrawing substituents (e.g., -NO₂, -CF₃) onto these aromatic rings increases the acidity of the thiourea N-H protons, thereby enhancing their hydrogen-bonding strength and leading to higher association constants with guest anions. tandfonline.commdpi.com

These hosts have demonstrated strong binding for a variety of anions, including halides (F⁻, Cl⁻), carboxylates (CH₃COO⁻), and tetrahedral oxoanions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and sulfate (B86663) (SO₄²⁻). tandfonline.comrsc.orgsioc-journal.cn The recognition process can be monitored using techniques such as ¹H NMR titration, where the binding of an anion causes a downfield shift in the resonance of the N-H protons, or through UV-Vis spectroscopy, where binding can induce a color change in receptors containing a chromophore. frontiersin.orgtandfonline.com

The table below presents representative research findings on the anion binding affinities of various thiourea-based receptors, illustrating the principles applicable to hosts derived from this compound.

Host Molecule Type Guest Anion Solvent Association Constant (Kₐ) / M⁻¹ Key Finding
Bis-thiourea on m-xylylene scaffoldF⁻DMSO5,011Strong affinity for fluoride due to its high basicity. frontiersin.org
Bis-thiourea on m-xylylene scaffoldCH₃COO⁻DMSO1,258Binds acetate, but less strongly than fluoride. frontiersin.org
Dithieno[3,2-b:2′,3′-e]pyridine with two aryl-thiourea groups (-CF₃)CH₃COO⁻DMSO-d₆/CD₃OH (9:1 v/v)16,000Electron-withdrawing groups significantly enhance binding affinity. mdpi.com
Dithieno[3,2-b:2′,3′-e]pyridine with two aryl-thiourea groups (-CF₃)Cl⁻DMSO-d₆/CD₃OH (9:1 v/v)3,100Demonstrates strong binding even for less basic anions like chloride in competitive solvents. mdpi.com
Tripodal tris-thiourea on triethylbenzene (B13742051) coreF⁻DMSONot specified (strong complexation)Forms stable 1:1 hydrogen-bonded complexes, leading to a colorimetric change. tandfonline.com

Polymer Chemistry and Advanced Materials Science Utilizing 1,3,5 Triisothiocyanatobenzene

1,3,5-Triisothiocyanatobenzene as a Key Monomer in Macromolecular Synthesisbiorxiv.orgornl.govnsf.gov

Rational Design and Synthesis of Functional Polymers and Copolymerscmu.edursc.orgmdpi.com

The rational design of functional polymers involves the strategic selection of monomers to achieve desired chemical and physical properties. cmu.edursc.org The use of this compound allows for the incorporation of multiple functionalities into a polymer structure. For instance, it can be copolymerized with other monomers to create materials with a combination of properties, such as thermal stability, chemical resistance, and specific catalytic or binding capabilities. mdpi.com

One approach involves reacting this compound with diamines or dithiols to form cross-linked polymers. The degree of cross-linking can be controlled by adjusting the stoichiometry of the reactants, which in turn influences the mechanical properties and swelling behavior of the resulting polymer network. Furthermore, functional groups can be introduced into the polymer backbone or as pendant groups to impart specific functionalities. For example, incorporating hydrophilic monomers can enhance the water-solubility or hydrogel-forming ability of the copolymers.

A notable example is the synthesis of glycoconjugates where this compound is coupled with mannosides via thiourea (B124793) linkages under mild conditions. maynoothuniversity.ie This demonstrates the utility of this monomer in creating complex, multivalent structures for biological applications.

Structure-Property Relationships in this compound-Incorporated Polymers

The relationship between the structure of a polymer and its macroscopic properties is a central theme in polymer science. d-nb.infonih.govutwente.nlmdpi.com In polymers incorporating this compound, the high degree of cross-linking imparted by this trifunctional monomer generally leads to materials with high thermal stability, rigidity, and solvent resistance.

The symmetrical nature of the monomer can lead to the formation of ordered network structures, which can influence the material's mechanical and thermal properties. For instance, a higher cross-link density typically results in a higher glass transition temperature and improved mechanical strength. However, it can also lead to more brittle materials. By carefully selecting co-monomers and controlling the polymerization conditions, a balance between these properties can be achieved.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) with this compound Linkersmdpi.comresearchgate.netresearchgate.netrsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with well-defined structures and high surface areas. nih.govmdpi.comnih.gov The use of this compound as a linker in these frameworks allows for the creation of robust and functional materials with potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netrsc.org The rigid, tripodal geometry of the molecule is well-suited for forming stable, porous networks.

Synthetic Strategies for this compound-Linked COFs

The synthesis of COFs typically involves the condensation reaction of multitopic organic building blocks to form a porous, crystalline network. nih.govchemrxiv.orgnih.govresearchgate.net For COFs incorporating this compound, the synthetic strategy would involve reacting it with complementary multitopic monomers, such as triamines or trithiols, under solvothermal or ionothermal conditions. The isothiocyanate groups would react to form stable thiourea linkages, driving the formation of the COF structure.

The choice of solvent, temperature, and catalyst can significantly influence the crystallinity and porosity of the resulting COF. For example, using a high-boiling point solvent can facilitate the reversible bond formation necessary for error correction and the growth of a highly ordered crystalline framework. Various synthetic methods, such as mechanochemical synthesis and microwave-assisted synthesis, have been explored to optimize the formation of COFs with desired properties. nih.gov

Table 1: Synthetic Strategies for COFs

Synthetic Method Description Advantages
Solvothermal Synthesis Reaction is carried out in a sealed vessel at elevated temperature and pressure. Promotes crystallization and can lead to high-quality materials.
Mechanochemical Synthesis Grinding of solid reactants, often with a small amount of liquid. Solvent-free, rapid, and can produce unique polymorphs. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to rapidly heat the reaction mixture. Reduced reaction times and potential for improved yields. nih.gov

Incorporation of this compound into MOF Topologies

In the context of MOFs, this compound can be utilized as a functional linker. mdpi.commdpi.comnih.govmdpi.com While the isothiocyanate group itself does not typically coordinate directly to metal centers, it can be chemically modified to introduce coordinating functionalities. For example, the isothiocyanate groups can be reacted with molecules containing carboxylate, pyridine, or other ligating groups to create a new linker suitable for MOF synthesis.

Alternatively, the isothiocyanate groups can be used for post-synthetic modification of a pre-formed MOF. In this approach, a MOF with reactive sites, such as free amine groups, is first synthesized. Subsequently, this compound can be introduced to cross-link the framework or to introduce new functionalities. This method allows for a high degree of control over the final properties of the material. nih.gov

The resulting MOFs can exhibit a variety of topologies depending on the coordination geometry of the metal ion and the connectivity of the linker. The tripodal nature of the this compound-derived linker can favor the formation of 3D frameworks with high porosity and stability.

Pore Engineering and Network Crystallinity in Framework Materials

Pore engineering is a key aspect of designing COFs and MOFs for specific applications. nih.gov The size, shape, and chemical environment of the pores can be tailored by the choice of the building blocks. Using this compound as a linker or its derivative allows for the creation of pores with specific dimensions and functionalities. The isothiocyanate groups, or the resulting thiourea linkages, can impart specific chemical properties to the pore walls, influencing the material's adsorption and catalytic behavior.

Network crystallinity is crucial for the performance of COFs and MOFs as it ensures the presence of well-defined, accessible pores. nih.gov The rigid and symmetric nature of this compound can promote the formation of highly crystalline frameworks. The reaction conditions, as mentioned earlier, play a critical role in achieving high crystallinity. Techniques such as powder X-ray diffraction (PXRD) are used to characterize the crystallinity and determine the structure of the resulting framework. The degree of crystallinity can impact the material's stability, surface area, and ultimately its performance in various applications. nih.gov

Table 2: Compound Names

Compound Name
This compound
Benzene (B151609)
Thiourea
Mannoside
Diamine
Dithiol
Carboxylate

Advanced Functional Materials Derived from this compound

The trifunctional nature of this compound (TITB) makes it a valuable building block for the creation of a diverse range of advanced functional materials. The three isothiocyanate groups, arranged symmetrically on a central benzene ring, provide reactive sites for the construction of complex, highly cross-linked, and porous structures. These materials exhibit unique properties that are being explored for applications in selective adsorption, catalysis, optoelectronics, and chemical sensing.

Selective Adsorption and Separation Materials

Porous organic polymers (POPs) and covalent organic frameworks (COFs) synthesized using TITB and its derivatives have shown significant promise as materials for selective adsorption and separation. mdpi.comrsc.org The high surface area, tunable pore sizes, and the presence of specific functional groups within these materials are key to their selective binding capabilities. bohrium.com

For instance, POPs can be designed to have a high affinity for specific molecules, such as carbon dioxide or environmental pollutants. mdpi.com The isothiocyanate groups in TITB can be reacted with various amines to create polymers with tailored functionalities. For example, a ynone-linked porous organic polymer, synthesized through the cross-coupling of 1,3,5-triethynylbenzene (B1295396) and terephthaloyl chloride, was post-synthetically modified with tris(2-aminoethyl)amine. mdpi.com This modification introduced amine groups that induced chemisorption of CO2, leading to high adsorption capacities and selectivity over nitrogen. mdpi.com

The performance of these materials in selective adsorption is often evaluated based on their uptake capacity and selectivity for the target substance over other components in a mixture. Research has shown that the structural flexibility and functionalization of the framework play a crucial role in achieving efficient separation of volatile organic compounds. rsc.org

Table 1: Performance of a Post-Synthetically Modified Porous Organic Polymer for CO2 Capture mdpi.com

MaterialAmine LoadingCO2 Adsorption Capacity (mmol/g) at 273 KCO2/N2 Selectivity
y-POP 0%1.32~25
y-POP-A1 12%1.63~150
y-POP-A2 16%1.75~200
y-POP-A3 19%1.81~250

The data demonstrates that increasing the amine loading on the porous organic polymer enhances both the CO2 adsorption capacity and the selectivity for CO2 over N2. mdpi.com This highlights the importance of functionalization in designing materials for specific separation applications.

Heterogeneous Catalysis and Catalyst Supports

The porous and functionalizable nature of materials derived from TITB makes them excellent candidates for applications in heterogeneous catalysis, either as catalysts themselves or as supports for catalytic species. mdpi.comcardiff.ac.uk The high surface area of these materials provides a large number of active sites for catalytic reactions to occur. beilstein-journals.org

Covalent organic frameworks (COFs), for example, can be designed with specific catalytic functionalities. mdpi.com Amide-functionalized COFs have been synthesized and demonstrated to be efficient catalysts for Knoevenagel condensation reactions. rsc.org Similarly, base-functionalized 3D COFs have shown remarkable conversion rates, high size selectivity, and good recyclability in base-catalyzed reactions. nih.gov

Furthermore, these porous materials can serve as supports for metal nanoparticles, which are widely used as catalysts. mdpi.comnih.gov Immobilizing metal nanoparticles on a support prevents their aggregation and allows for easy separation and recycling of the catalyst from the reaction mixture. mdpi.comunirc.it For instance, palladium nanoparticles supported on a hydrazone-based COF have been used as a photocatalyst for cross-dehydrogenative-coupling reactions under visible light. mdpi.com

Table 2: Catalytic Performance of Base-Functionalized Covalent Organic Frameworks in Knoevenagel Condensation nih.gov

CatalystReaction Time (h)Conversion (%)
BF-COF-1 1296
BF-COF-2 1298

The results indicate the high catalytic activity of these COFs, achieving near-complete conversion of the reactants. nih.gov The reusability of these catalysts is also a significant advantage for practical applications.

Development of Optoelectronic and Semiconducting Architectures

The π-conjugated systems inherent in the aromatic structure of this compound and its derivatives provide a foundation for developing materials with interesting optoelectronic and semiconducting properties. magtech.com.cn By incorporating TITB into larger conjugated polymers or frameworks, it is possible to tune the electronic and optical properties of the resulting materials. researchgate.net

Materials with direct bandgaps are particularly well-suited for optoelectronic applications such as light-emitting diodes (LEDs) and lasers, as they can efficiently emit photons. beneq.com The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics, solar cells, and organic light-emitting diodes (OLEDs). magtech.com.cnwikipedia.org The ability to modify the molecular structure of these materials allows for the fine-tuning of their properties, such as their band gap and charge carrier mobility. iaea.org

For example, thiazolo[5,4-d]thiazole-based materials have been investigated for their tunable optoelectronic properties and their potential use in solar cells and photocatalysis. researchgate.net The introduction of different functional groups and the control of molecular packing can significantly influence the performance of these materials in electronic devices.

Ligand Design and Receptor Interaction Studies in Chemical Biology

The trifunctional nature of this compound makes it a versatile scaffold for the design of multivalent ligands in chemical biology. rsc.org Multivalency, the simultaneous presentation of multiple copies of a ligand, can significantly enhance the binding affinity and specificity of the ligand for its biological target. maynoothuniversity.ie This "multivalent effect" is a key principle in the design of potent inhibitors and probes for studying biological systems. maynoothuniversity.ie

TITB has been used to synthesize "trifunctional" reagents that can interact with biological receptors. nih.gov For example, a conjugate of an A2a-selective adenosine (B11128) agonist and TITB was created to act as an affinity label, irreversibly inhibiting receptor binding. nih.gov Such tools are invaluable for characterizing receptor structure and function. msdmanuals.com The isothiocyanate groups can react with amine or thiol groups on proteins, forming stable covalent bonds. This allows for the specific and irreversible labeling of target receptors.

In one study, a conjugate of the A1 selective adenosine antagonist XAC and this compound was found to be highly selective for A1 receptors over A2 receptors. science.govscience.gov This demonstrates the potential of using TITB to create highly specific molecular probes. The ability to attach different reporter groups, such as fluorescent dyes, to the TITB scaffold further enhances the utility of these compounds for biochemical and histochemical studies. science.gov

Advanced Chemical Sensing Platforms

The unique chemical reactivity and structural properties of this compound and its derivatives make them suitable for the development of advanced chemical sensing platforms. leonardodrs.comnih.gov The isothiocyanate groups can react with a variety of analytes, leading to a detectable change in the physical or chemical properties of the material. mdpi.com

For example, fluorescent sensors can be designed based on the quenching or enhancement of fluorescence upon binding of an analyte. Water-soluble fluorophores synthesized from 1,3,5-tris-(4'-iodophenyl)benzene have been shown to be selective fluorescent sensors for Cu(2+) ions in aqueous media. nih.gov The detection mechanism involves the quenching of fluorescence through a static process. nih.gov

Electrochemical sensors represent another important class of sensing platforms. nih.govmdpi.com Carbon-based electrode materials, such as carbon nanotubes and graphene, can be modified with TITB-derived polymers to create sensors for various drug molecules. The interaction of the analyte with the modified electrode surface results in a change in the electrochemical signal, which can be used for quantitative analysis.

Table 3: Detection of Cu(2+) using a 1,3,5-Triphenylbenzene-based Fluorescent Sensor nih.gov

Sensor SystemQuantum EfficiencyDetection Limit for Cu(2+)
Fluorophore in water -6.49 ppb
Fluorophore with Triton X-100 Improved0.19 ppb

The addition of a surfactant, Triton X-100, significantly improved the quantum efficiency of the fluorophore and lowered the detection limit for Cu(2+), demonstrating the potential for enhancing sensor performance through formulation strategies. nih.gov

Computational and Theoretical Investigations of 1,3,5 Triisothiocyanatobenzene Systems

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties and reactivity of molecules like 1,3,5-triisothiocyanatobenzene. These computational tools provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of chemical compounds. sumitomo-chem.co.jp It offers a balance between computational cost and accuracy, making it suitable for studying both ground and excited states of molecules. sumitomo-chem.co.jpua.es DFT methods express the electronic state of a compound through electron density functionals, which have been continuously refined to improve computational accuracy. sumitomo-chem.co.jp

For excited state calculations, Time-Dependent DFT (TD-DFT) is a widely used approach. ua.esnih.gov However, the accuracy of TD-DFT can be sensitive to the choice of functional, and different functionals may be better suited for specific types of physicochemical properties or molecular structures. sumitomo-chem.co.jpua.es For instance, in the context of donor-acceptor systems, the choice of functional can significantly impact the prediction of excited state energies and characteristics. ua.es The Tamm-Dancoff Approximation (TDA) to TD-DFT is often employed to address issues like triplet instability. ua.es

The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For example, studies on transition metal complexes have shown that a combination like B3LYP/LANL2dz for geometry optimization followed by B3LYP/CEP-31G for excited state calculations can provide a good correlation with experimental values. uit.no The use of a solvent model, such as the Polarizable Continuum Model (PCM), can also be important for accurately simulating the behavior of molecules in solution. uit.no

Interactive Data Table: DFT Functionals and Their Applications
FunctionalCommon ApplicationStrengthsConsiderations
B3LYP General purpose for ground and excited states uit.nochimicatechnoacta.ruWell-balanced for a variety of systems.May overestimate charge-transfer character in some cases. ua.es
PBE0 Excited state calculations ua.esOften provides good accuracy for excited states.Can sometimes inaccurately predict the nature of excited states. ua.es
M06-2X Systems with non-covalent interactionsGood for describing a broad range of chemical phenomena.
CAM-B3LYP Long-range corrected functionalImproves description of charge-transfer states. ua.es

Analysis of Molecular Orbitals and Reactivity Descriptors

The concept of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. nih.govlibretexts.org The energies and spatial distributions of these orbitals provide insights into the sites of electrophilic and nucleophilic attack. For conjugated systems like 1,3,5-hexatriene, the p orbitals of the sp2-hybridized carbons combine to form a set of π molecular orbitals. libretexts.orgchadsprep.com The number of nodes in these orbitals dictates their energy levels. libretexts.orgyoutube.com

In larger systems, the delocalized nature of canonical molecular orbitals can make it difficult to pinpoint reactive sites. nih.gov To address this, the concept of frontier molecular orbitalets (FMOLs) has been developed. nih.gov Orbitalets are localized in both physical and energy space, providing a clearer picture of reactivity in large molecules. nih.gov

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, hardness, and softness, can also be used to predict the chemical behavior of molecules. These descriptors are often calculated based on the energies of the HOMO and LUMO.

Interactive Data Table: Molecular Orbitals of 1,3,5-Hexatriene
Molecular OrbitalNumber of Vertical NodesBonding/Antibonding
ψ₁0Bonding
ψ₂1Bonding
ψ₃ (HOMO)2Bonding
ψ₄* (LUMO)3Antibonding
ψ₅4Antibonding
ψ₆5Antibonding

Data sourced from studies on 1,3,5-hexatriene. chadsprep.comyoutube.com

Molecular Simulations of Dynamic Processes and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including dynamic processes and self-assembly. nih.govscienomics.com These simulations can provide detailed insights into how molecules organize themselves into larger structures, which is crucial for the design of new materials. cecam.org

For example, MD simulations have been used to study the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which are known to form supramolecular polymers through hydrogen bonding. nih.gov These simulations have helped to rationalize experimental observations by revealing the relative stabilities of different dimer and oligomer structures. nih.gov The choice of force field is critical in MD simulations, as even small deviations in the description of intermolecular interactions can lead to significant differences in the predicted structure and behavior of self-assembled systems. researchgate.net

Coarse-grained models can be employed to simulate larger systems and longer timescales than are accessible with all-atom MD. cecam.org These models simplify the representation of the molecule, reducing the number of degrees of freedom and making the simulations more computationally efficient. cecam.org

Predictive Modeling for the Design of this compound-Based Materials

Predictive modeling, particularly through the use of machine learning (ML), is an emerging field in materials science that can accelerate the discovery and design of new materials. frontiersin.orgnumberanalytics.com By training models on existing data from experiments or high-throughput computations, researchers can predict the properties of new materials without the need for extensive experimental synthesis and characterization. frontiersin.orgoaepublish.com

ML models can be used to predict a wide range of material properties, including electronic, mechanical, and thermal properties. numberanalytics.comoaepublish.com For instance, regression models can be trained to predict continuous properties, while classification models can be used for categorical properties. numberanalytics.com Generative models can even be used for inverse design, where the model generates new material structures with desired properties. numberanalytics.com

The development of predictive models relies on the availability of large, high-quality datasets. frontiersin.org High-throughput computing can be used to generate these datasets by performing calculations on a large number of different materials. frontiersin.org

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Approaches

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jpsmu.edu By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the potential energy surface of a reaction and identify the most likely reaction pathway. smu.edu

The intrinsic reaction coordinate (IRC) path is often calculated to connect the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. smu.edu The analysis of the reaction path curvature can reveal important details about the reaction mechanism, such as the coupling between different vibrational modes. smu.edu

For example, computational studies have been used to investigate the mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used "click" reaction. rsc.org These studies have helped to understand the role of different ligands in the catalytic cycle and the factors that determine the regioselectivity of the reaction. rsc.org Similarly, computational methods have been applied to understand the mechanism of 1,3-dipolar cycloaddition reactions, revealing the potential for both concerted and stepwise pathways. researchgate.net

Interactive Data Table: Computational Methods in Reaction Mechanism Studies
Computational MethodApplicationInformation Gained
Stationary Point Calculation Locating minima (reactants, products, intermediates) and saddle points (transition states) on the potential energy surface. smu.eduReaction energetics (activation energies, reaction energies). sumitomo-chem.co.jp
Intrinsic Reaction Coordinate (IRC) Calculation Tracing the reaction path connecting a transition state to reactants and products. smu.eduConfirms the connection between stationary points and provides a detailed view of the reaction pathway.
Unified Reaction Valley Approach (URVA) Analyzing the reaction path curvature and vibrational modes along the reaction coordinate. smu.eduIdentifies the key structural changes and driving forces at different stages of the reaction.
Natural Bond Orbital (NBO) Analysis Investigating donor-acceptor interactions between orbitals. researchgate.netProvides insights into hyperconjugative effects and electron delocalization.

Advanced Analytical and Characterization Techniques for 1,3,5 Triisothiocyanatobenzene Research

The comprehensive characterization of 1,3,5-triisothiocyanatobenzene, a highly symmetric trifunctional molecule, relies on a suite of advanced analytical techniques. These methods are essential for confirming its structure, purity, and physical properties, as well as for understanding its behavior in various applications, such as a cross-linking agent in polymer and materials science. nih.gov The following sections detail the principal analytical methodologies employed in the research of this compound.

Prospective Research Avenues and Emerging Opportunities in 1,3,5 Triisothiocyanatobenzene Chemistry

Interdisciplinary Research Integrating 1,3,5-Triisothiocyanatobenzene Chemistry

The isothiocyanate group is well-known for its ability to react with nucleophiles, most notably primary amines, to form stable thiourea (B124793) linkages. This reactivity makes this compound an ideal candidate for crosslinking and conjugation, opening up numerous avenues for interdisciplinary research.

In the realm of medicinal chemistry and chemical biology, this compound has been utilized as a trifunctional crosslinking agent to create multivalent ligands and irreversible inhibitors for G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors. nih.gov For instance, a conjugate of the A1 adenosine receptor antagonist XAC (xanthine amine congener) and this compound demonstrated high selectivity for A1 receptors. nih.gov The third isothiocyanate group serves as a point for attaching reporter molecules like fluorescent dyes or spin labels, facilitating spectroscopic and biochemical characterization of the receptor protein. nih.gov

Future interdisciplinary research could expand on this foundation:

Drug Delivery Systems: The ability to link multiple molecules could be harnessed to create sophisticated drug delivery vehicles. One can envision conjugating a targeting ligand, a therapeutic agent, and an imaging probe to the this compound core, creating a theranostic agent.

Biomaterials and Tissue Engineering: As isocyanate-based crosslinkers are used to stabilize biomaterials like collagen and create hydrogels, this compound could be employed to create biocompatible scaffolds with tailored mechanical properties and multiple attachment points for cell-adhesion peptides or growth factors. mdpi.com

Enzyme Immobilization: The compound can be used to immobilize enzymes on solid supports, enhancing their stability and reusability for biocatalysis. The three reactive sites could allow for high-density enzyme loading or co-immobilization of multiple enzymes for cascade reactions. pageplace.de

Novel Applications in Smart Materials and Responsive Systems

"Smart materials" are materials that respond to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The covalent and often reversible nature of the bonds formed by isothiocyanates presents an opportunity for creating such responsive systems.

Self-Healing Polymers: Isocyanates are used in the development of self-healing polymers. rsc.orgillinois.edumdpi.com Microcapsules containing isocyanates can be embedded in a polymer matrix. When a crack occurs, the capsules rupture, releasing the isocyanate which then reacts with moisture or other components in the matrix to repair the damage. illinois.edumdpi.com this compound, with its three reactive groups, could create a more densely crosslinked and robust healed area. The formation of dynamic thiourea bonds, which can dissociate and reform, is another avenue for creating intrinsic self-healing materials. rsc.org

Responsive Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water. "Smart" hydrogels can change their volume or release encapsulated substances in response to specific triggers. rsc.orgacs.orgnih.gov The reaction of this compound with amine-functionalized polymers can form stable, chemically crosslinked hydrogels. mdpi.comresearchgate.net By incorporating stimuli-responsive polymers, hydrogels that swell, shrink, or degrade under specific pH, temperature, or redox conditions could be developed for applications in controlled drug release or as environmental sensors.

Porous Organic Frameworks (POFs): While not strictly a "smart material" in the traditional sense, the use of tri-topic linkers is fundamental to creating highly porous and stable materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs). mdpi.comresearchgate.netwikipedia.org Analogous tri-substituted benzene (B151609) molecules, such as 1,3,5-triformylbenzene or 1,3,5-tris(4-aminophenyl)benzene, are common building blocks for these materials. mdpi.comnih.gov The isothiocyanate groups of this compound could potentially react with amine-containing monomers to form porous polythiourea networks with high surface areas, suitable for gas storage, separation, or catalysis.

Theoretical and Computational Advancements Driving Innovation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating innovation. nih.govnih.gov

While specific DFT studies on this compound are not widely published, research on structurally related molecules provides a roadmap for future computational investigations:

Electronic Properties and Reactivity: DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and charge distribution of this compound. benthamopen.com This information is key to understanding its reactivity, predicting the regioselectivity of its reactions, and explaining the influence of the three isothiocyanate groups on the aromatic ring. Studies on iodophenyl isothiocyanates have shown how substituent position affects the ionization energy and chemical reactivity. benthamopen.com

Conformational Analysis: For molecules with multiple rotatable bonds, computational methods can determine the most stable conformations and the energy barriers between them. This is relevant when this compound is incorporated into larger, flexible structures like polymers or bioconjugates. science.gov

Simulating Material Properties: Once incorporated into a polymer network or framework, computational models can predict bulk material properties. For example, simulations could estimate the pore size and gas adsorption characteristics of a hypothetical porous organic framework built from this molecule, or the mechanical strength of a crosslinked polymer. researchgate.net

Table 1: Potential Areas for Computational Studies on this compound

Research Area Computational Method Potential Insights
Molecular Properties Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties (IR, Raman).
Reaction Mechanisms Transition State Theory, DFT Activation energies for reactions with amines, selectivity, catalytic effects.
Polymer Simulation Molecular Dynamics (MD) Conformation of crosslinked chains, mechanical properties, diffusion of small molecules.
Porous Materials Grand Canonical Monte Carlo (GCMC) Gas adsorption isotherms (CO2, H2), selectivity, pore size distribution.

Scalable Synthesis and Industrial Relevance of this compound

The broader adoption of any chemical compound is contingent on the availability of efficient and scalable synthesis routes. The primary laboratory synthesis of this compound involves the reaction of its corresponding amine precursor, 1,3,5-triaminobenzene, with thiophosgene (B130339). nih.gov

Synthesis of this compound

Precursor Reagent Conditions Product
1,3,5-Triaminobenzene Thiophosgene Biphasic solvent (e.g., methanol/acetonitrile), base (e.g., NaHCO3), low temperature (-5 °C to RT) This compound

Source: nih.gov

The precursor, 1,3,5-triaminobenzene, can be synthesized via several methods, including the catalytic hydrogenation of 1,3,5-trinitrobenzene (B165232) or through multi-step routes from phloroglucinol (B13840) or trimesic acid. google.comgoogle.commdpi.com However, the use of highly toxic and hazardous materials like trinitroaromatics and thiophosgene presents challenges for large-scale industrial production. google.com

Future research in this area should focus on:

Greener Synthesis Routes: Developing alternative, less hazardous methods for introducing the isothiocyanate functionality. This could involve exploring thiophosgene alternatives or novel catalytic processes.

Process Optimization: Optimizing the existing synthesis from 1,3,5-triaminobenzene to improve yield, reduce waste, and ensure safety for scalable production.

Industrial Applications: While currently a specialty chemical for research, establishing robust applications in high-value areas like performance polymers, coatings, or pharmaceuticals would drive demand for industrial-scale manufacturing. The general industrial importance of isocyanates in producing polyurethanes and other polymers suggests a potential market if unique properties can be demonstrated. alipa.orgpaushak.comdow.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Triisothiocyanatobenzene, and how do reaction parameters influence yield?

  • Methodological Answer : A plausible synthesis route involves substituting aromatic halogen groups (e.g., bromine) with isothiocyanate groups using thiocyanate salts under controlled conditions. Critical parameters include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Reaction temperature : Maintain 80–100°C to balance reactivity and stability of the isothiocyanate group.
  • Solvent system : Anhydrous dimethylformamide (DMF) or acetonitrile to prevent hydrolysis.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Reference: Analogous synthesis methods for tri-substituted benzene derivatives, such as 1,3,5-Trimethoxybenzene, highlight the importance of optimizing pressure and catalyst ratios for high yields .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer :

  • Chromatographic purification : Use flash column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product.
  • Spectroscopic validation : Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, comparing peaks to theoretical predictions.
  • Standards : Cross-reference with certified reference materials (CRMs) for halogenated aromatics, as described in pesticide testing protocols .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation and moisture ingress.
  • Compatibility : Avoid contact with reducing agents or amines, which may trigger unintended reactions.
  • Reference: Storage guidelines for structurally similar compounds like 1,3,5-Trichlorobenzene emphasize airtight sealing and desiccant use .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Computational modeling : Perform density functional theory (DFT) calculations to map electron density distribution across the aromatic ring. The strong electron-withdrawing nature of isothiocyanate groups directs nucleophilic attack to the para positions.
  • Experimental validation : Compare reaction rates with meta-substituted analogs (e.g., 3,5-Bis(trifluoromethyl)phenyl isothiocyanate) using kinetic studies under standardized conditions .

Q. What spectroscopic methods are most effective in confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identify the –N=C=S stretching vibration at 2050–2100 cm⁻¹.
  • NMR : Use ¹³C NMR to detect thiocyanate carbons at δ 120–130 ppm.
  • X-ray crystallography : Resolve crystal packing and bond angles to confirm planarity and substitution pattern.
  • Reference: Mass spectrometry protocols for halogenated aromatics, such as 3,5-Bis(trifluoromethyl)bromobenzene, provide baseline fragmentation patterns for comparison .

Q. How can researchers assess the environmental stability of this compound in soil matrices?

  • Methodological Answer :

  • Column leaching experiments : Spike uncontaminated soil with the compound and monitor degradation products (e.g., thiourea derivatives) via LC-MS/MS.
  • Microbial diversity analysis : Use 16S rDNA sequencing to evaluate shifts in bacterial communities, as demonstrated in RDX-contaminated soil studies .
  • Anaerobic conditions : Replicate waterlogged soils to test reductive degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.